N-benzyl-N-(furan-2-ylmethyl)-4-nitrobenzamide is a synthetic organic compound characterized by its unique structural features, which include a benzyl group, a furan-2-ylmethyl moiety, and a nitrobenzamide functional group. This compound is of interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry.
The compound can be synthesized through various methods, as detailed in recent studies. It has been referenced in multiple chemical databases and publications, highlighting its relevance in ongoing research into new therapeutic agents and materials.
N-benzyl-N-(furan-2-ylmethyl)-4-nitrobenzamide belongs to the class of amides, specifically nitrobenzamides. It is categorized under organic compounds with notable functional groups including nitro and furan derivatives.
The synthesis of N-benzyl-N-(furan-2-ylmethyl)-4-nitrobenzamide can be achieved through several methods, primarily involving the reaction of 4-nitrobenzoyl chloride with furan-2-ylmethylamine in the presence of an appropriate base such as triethylamine.
N-benzyl-N-(furan-2-ylmethyl)-4-nitrobenzamide features a complex molecular structure that includes:
The molecular formula is , and it has a molecular weight of approximately 300.31 g/mol. The melting point is reported around 108–109 °C .
N-benzyl-N-(furan-2-ylmethyl)-4-nitrobenzamide can undergo various chemical reactions typical for amides, including:
The reactivity of this compound can also be influenced by substituents on the aromatic rings, which may affect electronic properties and steric hindrance during reactions.
The mechanism of action for N-benzyl-N-(furan-2-ylmethyl)-4-nitrobenzamide in biological systems is not fully elucidated but may involve:
The compound exhibits stability under standard laboratory conditions but should be handled with care due to the presence of the nitro group, which can be reactive under certain conditions.
N-benzyl-N-(furan-2-ylmethyl)-4-nitrobenzamide has potential applications in:
N-Benzyl-N-(furan-2-ylmethyl)-4-nitrobenzamide emerged as a synthetic intermediate in the early 2000s, primarily developed through amide coupling strategies involving 4-nitrobenzoic acid derivatives and N-benzyl-1-(furan-2-yl)methanamine [5]. Its initial significance stemmed from its role as a conformationally constrained tertiary amide with dual aromatic systems (benzene and furan), making it a valuable scaffold for probing molecular recognition events. The compound gained traction due to its synthetic accessibility – early procedures achieved >90% yields under microwave-assisted acylation at room temperature within 10 minutes, establishing it as a high-throughput synthesis target [5]. Unlike classical bioactive molecules, this compound was not isolated from natural sources but designed as a synthon for antiprotozoal agents targeting Chagas disease [5]. Its structural complexity, featuring rotatable bonds and steric interactions between the benzyl and furanylmethyl groups, positioned it as a model system for studying amide bond dynamics in drug design.
The absence of comprehensive characterization until 2021 highlighted its status as an "understudied workhorse" of medicinal chemistry [5]. Despite two decades of use in synthetic campaigns, detailed conformational analysis only became available through combined NMR and DFT studies, filling a critical knowledge gap in understanding its solution-phase behavior. This delay underscores the compound’s historical role as an intermediate rather than a biological endpoint.
The molecule exhibits three distinct pharmacophoric elements: a 4-nitrobenzoyl group, a tertiary amide linkage, and N-bound benzyl/furan-2-ylmethyl substituents. X-ray crystallography (though not available in the search results) and DFT calculations reveal significant steric interactions between the ortho-hydrogens of the benzyl ring and furan methylene group, forcing a near-perpendicular orientation of the aromatic planes [5]. The tertiary amide bond displays hindered rotation, characterized by a rotational barrier (ΔG‡) of 15-23 kcal/mol, resulting in stable cis (E-isomer) and trans (Z-isomer) rotamers observable by NMR spectroscopy [5].
Conformational Dynamics: In CDCl₃, nine stable conformers (four Z and five E) exist in equilibrium, dominated by two E and two Z rotamers at room temperature. The 4-nitro group imposes electronic asymmetry, polarizing the carbonyl bond and enhancing amide resonance (C–N partial double bond character: 1.34 Å DFT-calculated) [5]. This resonance reduces nitrogen basicity and constrains rotation, making the amide bond a conformational lock rather than a flexible hinge.
Spectroscopic Signatures: Key IR absorptions include ν(C=O) at 1640-1680 cm⁻¹ (amide I), ν(NO₂) asymmetric/symmetric stretches at 1506-1587 cm⁻¹ and 1302-1378 cm⁻¹, and furan C–O vibration at 928 cm⁻¹ [5]. ¹H NMR shows diagnostic signals: benzyl CH₂ at δ 4.60–4.85 ppm, furanylmethyl CH₂ at δ 4.90–5.30 ppm, and aromatic protons between δ 6.58–8.58 ppm [5].
Furan Ring Effects: The electron-rich furan heterocycle contributes to π-stacking capability and hydrogen bond acceptance via its oxygen atom. Mass spectrometry fragmentation patterns show prominent loss of the furanylmethyl radical (m/z 81), confirming its structural lability [5].
Table 1: Key Structural Parameters from DFT Calculations (B3LYP/6-311+G(2d,p) with PCM/Chloroform)
Parameter | Z-Isomer | E-Isomer | Experimental (NMR) |
---|---|---|---|
C=O Bond Length (Å) | 1.224 | 1.221 | - |
C–N Bond Length (Å) | 1.346 | 1.349 | - |
ΔG (Z→E) (kcal/mol) | - | +1.8–2.4 | +1.5–2.1 |
Chemical Shift δ(C=O) (ppm) | 169.8 | 170.2 | 168.5–169.1 |
This compound serves as a strategic precursor for synthesizing 1,4-benzodiazepine-5-one derivatives – privileged scaffolds in CNS drug discovery. The critical transformation involves a copper- and molybdenum-catalyzed cascade reaction where the o-nitro group undergoes reduction to a nitrene, followed by intramolecular C–H insertion and rearrangement [2]. Under optimized conditions (MoO₂(acac)₂ (10 mol%), Cu(CF₃SO₃)₂ (10 mol%), PPh₃ (2.5 equiv) in toluene at 110°C for 12 hours), N-allyl derivatives of this benzamide yield 1,4-benzodiazepin-5-ones with 90% efficiency [2]. The furan and benzyl substituents influence this process in three key ways:
Table 2: Catalytic Systems for Benzodiazepine Formation from N-Benzyl-N-(furan-2-ylmethyl)-4-nitrobenzamide Derivatives
Catalyst System | Yield (%) | Byproduct Formation | Key Limitation |
---|---|---|---|
MoO₂(acac)₂ / Cu(CF₃SO₃)₂ | 90 | <5% aniline derivative | Requires anhydrous N₂ atmosphere |
MoO₂Cl₂(dmf)₂ alone | 20 | 35% aniline derivative | Low efficiency |
MoO₂(acac)₂ alone | 52 | 20% aniline derivative | Moderate dehalogenation |
W(CO)₆ / Cr(acac)₃ | 0 | N/A | No reaction |
This chemistry enables access to pharmacologically active benzodiazepines exhibiting anxiolytic, anticonvulsant, and antitumor activities [2] [6]. The dimeric benzodiazepine SJG-136 (in Phase II trials for cancer) exemplifies derivatives accessible through this route, highlighting the compound’s role in developing DNA-interactive therapeutics [6]. Recent advances exploit the furan ring as a directing group for palladium-catalyzed C–H functionalization, allowing introduction of alkyl, aryl, or heteroaryl groups at the C7 position of the resulting benzodiazepine core – a previously inaccessible modification [2].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9